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Compound of Interest

Compound Name: Phenylselenyl chloride

Cat. No.: B045611 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for

phenylselenyl chloride (C₆H₅SeCl), a vital reagent in organic synthesis. Tailored for

researchers, scientists, and professionals in drug development, this document collates and

interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data to facilitate its use in complex synthetic pathways.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for

phenylselenyl chloride. While experimental ¹H NMR data is available, specific assignments

and comprehensive data for ¹³C NMR, ⁷⁷Se NMR, IR, and MS are based on typical values

observed for structurally similar organoselenium compounds due to the limited availability of

fully characterized data in the public domain.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
[ppm]

Multiplicity
Assignment
(Predicted)

Coupling Constant
(J) [Hz] (Predicted)

~7.8 (Predicted) Doublet of doublets Ortho-protons (2H)
J(H,H) ≈ 7-8, J(H,H) ≈

1-2

~7.4 (Predicted) Triplet Para-proton (1H) J(H,H) ≈ 7-8

~7.3 (Predicted) Triplet of doublets Meta-protons (2H)
J(H,H) ≈ 7-8, J(H,H) ≈

1-2

Note: The phenyl protons of phenylselenyl chloride exhibit a complex splitting pattern. The

downfield shift of the ortho-protons is attributed to the electron-withdrawing nature of the

selenium atom.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) [ppm] Assignment

~135 C-ortho

~130 C-para

~129 C-meta

~128 C-ipso

Note: The chemical shifts are estimations based on related phenylseleno compounds. The

ipso-carbon, directly attached to the selenium, is expected to be significantly deshielded.

Table 3: ⁷⁷Se NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) [ppm]

600 - 700

Note: The ⁷⁷Se chemical shift is highly sensitive to the electronic environment of the selenium

atom. For phenylselenyl chloride, a shift in the range of 600-700 ppm is anticipated, relative

to a standard like dimethyl selenide.
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Table 4: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Vibration Type Intensity

~3100-3000 Aromatic C-H stretch Medium

~1580 Aromatic C=C stretch Medium

~740
C-H out-of-plane bend

(monosubstituted)
Strong

~690
C-H out-of-plane bend

(monosubstituted)
Strong

~500-400 Se-Cl stretch Medium-Strong

Note: The IR spectrum is expected to be dominated by the characteristic absorptions of the

phenyl group and the Se-Cl bond.

Table 5: Mass Spectrometry (MS) Data (Predicted)
m/z Ion

Relative Intensity
(Predicted)

192 [C₆H₅⁷⁷SeCl]⁺ (Molecular Ion) High

157 [C₆H₅Se]⁺ High (likely base peak)

77 [C₆H₅]⁺ Medium

Note: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of

selenium and chlorine isotopes. The most abundant fragment is expected to be the

phenylselenyl cation.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized for organoselenium compounds and can be adapted for

phenylselenyl chloride.
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NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se): A solution of phenylselenyl chloride (typically 10-20 mg) is

prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C

NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

For ⁷⁷Se NMR, a dedicated or broadband probe is required, and spectra are typically acquired

on a high-field instrument (e.g., 500 MHz for protons). Chemical shifts are referenced to

tetramethylsilane (TMS) for ¹H and ¹³C, and dimethyl selenide (Me₂Se) for ⁷⁷Se.

Infrared (IR) Spectroscopy: Due to the solid nature of phenylselenyl chloride, an Attenuated

Total Reflectance (ATR) accessory is the most convenient method. A small amount of the solid

sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

KBr and pressing the mixture into a transparent disk. The spectrum is typically recorded over a

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is a common technique

for the analysis of relatively small, volatile molecules like phenylselenyl chloride. The sample

is introduced into the ion source, where it is bombarded with high-energy electrons, causing

ionization and fragmentation. The resulting ions are then separated by their mass-to-charge

ratio (m/z) and detected.

Visualizing Spectroscopic Analysis Workflow
The logical flow for the complete spectroscopic characterization of phenylselenyl chloride is

depicted in the following diagram.
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Caption: Workflow for the spectroscopic analysis of phenylselenyl chloride.

To cite this document: BenchChem. [Phenylselenyl Chloride: A Spectroscopic Deep Dive for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045611#spectroscopic-data-nmr-ir-ms-of-
phenylselenyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b045611?utm_src=pdf-body-img
https://www.benchchem.com/product/b045611?utm_src=pdf-body
https://www.benchchem.com/product/b045611#spectroscopic-data-nmr-ir-ms-of-phenylselenyl-chloride
https://www.benchchem.com/product/b045611#spectroscopic-data-nmr-ir-ms-of-phenylselenyl-chloride
https://www.benchchem.com/product/b045611#spectroscopic-data-nmr-ir-ms-of-phenylselenyl-chloride
https://www.benchchem.com/product/b045611#spectroscopic-data-nmr-ir-ms-of-phenylselenyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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